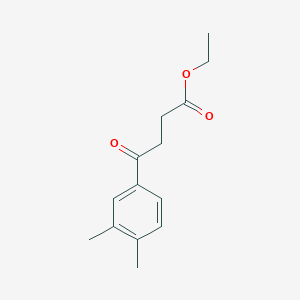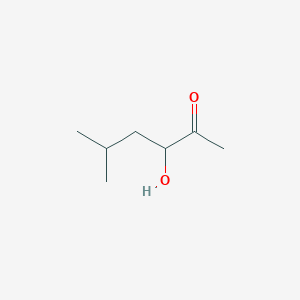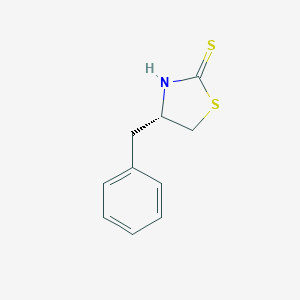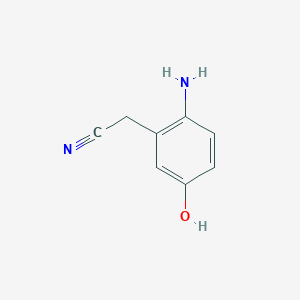
(2-Amino-5-hydroxyphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-5-hydroxyphenyl)acetonitrile, also known as AHPC, is a chemical compound that has been extensively researched for its various applications in the field of pharmaceuticals. It is a potent inhibitor of various enzymes and has been studied for its potential therapeutic effects in treating various diseases.
Scientific Research Applications
(2-Amino-5-hydroxyphenyl)acetonitrile has been studied for its potential therapeutic effects in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of various enzymes, including tyrosinase, which is involved in melanin synthesis. (2-Amino-5-hydroxyphenyl)acetonitrile has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
Mechanism Of Action
(2-Amino-5-hydroxyphenyl)acetonitrile has been shown to inhibit the activity of various enzymes, including tyrosinase, by binding to the active site of the enzyme. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. (2-Amino-5-hydroxyphenyl)acetonitrile has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
(2-Amino-5-hydroxyphenyl)acetonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, which is involved in melanin synthesis, and may therefore have potential applications in the treatment of hyperpigmentation disorders. (2-Amino-5-hydroxyphenyl)acetonitrile has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
(2-Amino-5-hydroxyphenyl)acetonitrile has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, it is important to note that (2-Amino-5-hydroxyphenyl)acetonitrile is a potent inhibitor of various enzymes and may therefore interfere with the activity of other enzymes in the system being studied. This must be taken into consideration when designing experiments.
Future Directions
There are several future directions for the study of (2-Amino-5-hydroxyphenyl)acetonitrile. One potential area of research is the development of (2-Amino-5-hydroxyphenyl)acetonitrile as a therapeutic agent for the treatment of hyperpigmentation disorders. Another potential area of research is the development of (2-Amino-5-hydroxyphenyl)acetonitrile as an antioxidant and anti-inflammatory agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of (2-Amino-5-hydroxyphenyl)acetonitrile and its potential interactions with other enzymes.
properties
CAS RN |
161368-64-5 |
|---|---|
Product Name |
(2-Amino-5-hydroxyphenyl)acetonitrile |
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-(2-amino-5-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H8N2O/c9-4-3-6-5-7(11)1-2-8(6)10/h1-2,5,11H,3,10H2 |
InChI Key |
LMFLPQLPOUTLDG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)CC#N)N |
Canonical SMILES |
C1=CC(=C(C=C1O)CC#N)N |
synonyms |
Benzeneacetonitrile, 2-amino-5-hydroxy- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


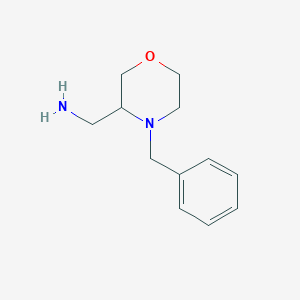


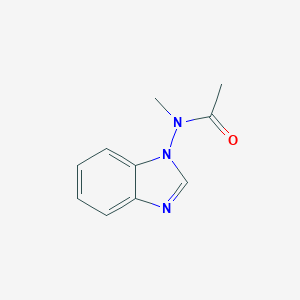
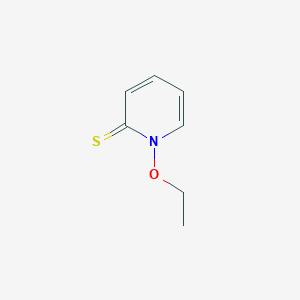



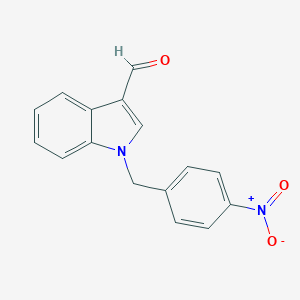
![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)
